![molecular formula C13H15N3S B2589210 2-(2,4-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine CAS No. 887200-91-1](/img/structure/B2589210.png)

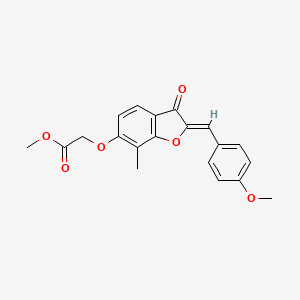

2-(2,4-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,4-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine, also known as DMPT, is an organic compound that has been used in a variety of scientific research applications. DMPT is a heterocyclic compound, meaning it is composed of several types of atoms, including carbon, nitrogen, and sulfur. It is a white crystalline solid and has a melting point of 183-185 °C. DMPT is often used as a ligand in coordination chemistry, and its structure has been used as a scaffold in drug design.

Scientific Research Applications

Medicinal Chemistry: Anticancer and Anti-inflammatory Agents

The pyrazole nucleus, which is part of the compound’s structure, is a valuable scaffold in medicinal chemistry due to its therapeutic potential . Specifically, aminopyrazoles, which are pyrazole derivatives with a free amino group, have been studied for their anticancer and anti-inflammatory properties. They serve as useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX, and others, which are important targets for treating bacterial and virus infections .

Pharmaceutical Research: Kinase Inhibition

Aminopyrazoles, including compounds similar to the one , have been identified as reversible inhibitors of kinases like Bruton’s tyrosine kinase (BTK) . BTK is a significant therapeutic target for B-cell-driven malignancies, and the design of inhibitors based on the aminopyrazole framework has been a focus of pharmaceutical research .

Supramolecular Chemistry: Building Blocks

Pyrazole derivatives are utilized as building blocks in supramolecular chemistry. Their ability to form stable structures through non-covalent interactions makes them suitable for creating complex molecular assemblies, which can be used in the development of new materials and nanotechnology applications .

Polymer Chemistry: Functional Materials

In polymer chemistry, pyrazole-based compounds are incorporated into polymers to impart specific properties, such as UV stabilization, which is crucial for materials exposed to sunlight. This compound’s derivatives could potentially be used to enhance the stability and longevity of polymers .

Cosmetic Industry: Colorants

The pyrazole ring is also found in colorants used in the cosmetic industry. Its derivatives can provide a range of colors and are used for their stability and safety in various cosmetic products .

Food Industry: Additives

Pyrazole compounds have applications in the food industry as additives. They can act as preservatives or flavor enhancers, contributing to the shelf-life and taste of food products .

Mechanism of Action

Target of Action

Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .

Mode of Action

It is suggested that similar compounds may exert their effects through strong h-bonding interactions between the nh moiety and the residual amino acids in the active site of the enzyme .

Biochemical Pathways

Related compounds have been shown to have significant effects on the pathways related to leishmaniasis and malaria .

Result of Action

Similar compounds have been shown to have potent antileishmanial and antimalarial activities .

properties

IUPAC Name |

2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3S/c1-8-3-4-12(9(2)5-8)16-13(14)10-6-17-7-11(10)15-16/h3-5H,6-7,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRSGHFFTABKVLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4Z)-1-(4-chlorophenyl)-3-ethoxy-4-{[(morpholin-4-yl)amino]methylidene}-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2589127.png)

![1-(4-chlorobenzyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2589132.png)

![2-oxo-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)-2H-chromene-3-carboxamide](/img/structure/B2589133.png)

![3-[3-(1-benzofuran-2-yl)-1-methyl-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylprop-2-enamide](/img/structure/B2589140.png)

![5-ethyl-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2589144.png)

![[2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl]amine dihydrochloride](/img/no-structure.png)